Albendazole oxide

概要

説明

Albendazole oxide, also known as albendazole sulfoxide, is a benzimidazole derivative. It is a metabolite of albendazole, a broad-spectrum anthelmintic used to treat various parasitic worm infestations. This compound retains the anthelmintic properties of its parent compound and is crucial in the treatment of parasitic infections.

作用機序

Target of Action

Albendazole oxide, also known as Albendazole sulfoxide, primarily targets the cytoplasmic microtubules in the intestinal and tegmental cells of helminths . It also targets PD-L1 , a protein that plays a crucial role in suppressing the immune system .

Mode of Action

This compound works by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This causes degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production, leading to the immobilization and death of the parasite . In addition, it promotes ubiquitin-mediated degradation of PD-L1 via suppressing UBQLN4, which is bound to PD-L1 and stabilizes PD-L1 protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway within the cells of the helminths . By inhibiting this pathway, it disrupts the structure and function of the cells, leading to their death . It also affects the PD-L1 pathway by promoting the degradation of PD-L1, which can enhance the activity of CD8+ T cells and the subsequent immunotherapy response .

Pharmacokinetics

This compound has a bioavailability of less than 5% . It is metabolized in the liver and has an elimination half-life of 8-12 hours . The compound is excreted through the bile duct in humans . The pharmacokinetics of Albendazole differ slightly between men and women: women have a lower oral clearance and volume of distribution, while men have a lower serum peak concentration .

Result of Action

The action of this compound results in the immobilization and death of the parasite . It also induces CD8+ T cell activity and subsequent immunotherapy response associated with suppression of PD-L1 protein level . This can lead to a significant inhibition of tumor growth and metastasis .

Action Environment

This compound, administered to animals, enters the environment via excrements and may impact non-target organisms . Moreover, exposure of lower development stages of helminths to anthelmintics may encourage the development of drug-resistant strains of helminths . High concentrations of this compound in the environment might have a negative influence on non-target soil invertebrates .

生化学分析

Biochemical Properties

Albendazole oxide plays a crucial role in biochemical reactions. It interacts with tubulin, a protein involved in the formation of microtubules . This interaction inhibits the polymerization of tubulin into microtubules, disrupting the structure and function of cells in parasites . The compound is metabolized in the liver by cytochrome P450 oxidases (CYPs) and a flavin-containing monooxygenase (FMO) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the cytoskeleton of parasitic cells, leading to their immobilization and death . It also affects cell signaling pathways and gene expression, particularly in immune cells . For instance, it has been shown to induce CD8+ T cell activity and suppress PD-L1 protein levels, enhancing the immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to tubulin, inhibiting its polymerization into microtubules . This disrupts the cytoskeleton of the cells, leading to their immobilization and death . Additionally, this compound promotes the ubiquitin-mediated degradation of PD-L1 via suppressing UBQLN4, which stabilizes PD-L1 protein .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates changes in its effects in laboratory settings. It has been observed that the compound’s stability and degradation can affect its long-term effects on cellular function . For instance, altered hepatic drug-metabolizing enzymes in certain model organisms led to increased this compound levels and reduced production of its active metabolite, potentially elevating drug toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in sheep and cattle, dosages of 7.5 to 10 mg/kg body weight of this compound are recommended . Increased doses led to elevated this compound levels and reduced production of its active metabolite, potentially increasing drug toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 oxidases (CYPs) and a flavin-containing monooxygenase (FMO) into its active metabolite . This metabolism involves interactions with various enzymes and cofactors .

準備方法

Synthetic Routes and Reaction Conditions

Albendazole oxide can be synthesized from albendazole through an oxidation reaction. One common method involves dissolving albendazole in formic acid and then stirring the mixture to facilitate the oxidation process . The reaction conditions, such as temperature and duration, are optimized to achieve a high yield of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are designed to ensure the efficient conversion of albendazole to this compound while maintaining high purity and yield. The use of formic acid as a solvent and oxidizing agent is common in these methods.

化学反応の分析

Types of Reactions

Albendazole oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of albendazole sulfone.

Reduction: Reduction reactions can convert this compound back to albendazole.

Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Formic acid is commonly used for the oxidation of albendazole to this compound.

Reducing Agents: Reducing agents such as sodium borohydride can be used to convert this compound back to albendazole.

Solvents: Organic solvents like formic acid and acetic acid are often used in these reactions.

Major Products Formed

Albendazole Sulfone: Formed through further oxidation of this compound.

Albendazole: Formed through the reduction of this compound.

科学的研究の応用

Albendazole oxide has several scientific research applications:

Chemistry: Used as a model compound in studying oxidation and reduction reactions.

Biology: Investigated for its effects on various biological systems, including its role in inhibiting microtubule polymerization.

Medicine: Used in the treatment of parasitic infections, particularly those caused by helminths.

Industry: Utilized in the development of new anthelmintic formulations and drug delivery systems.

類似化合物との比較

Albendazole oxide is unique among benzimidazole derivatives due to its specific mechanism of action and its effectiveness against a broad spectrum of parasitic infections. Similar compounds include:

Albendazole: The parent compound, which is converted to this compound in the body.

Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.

Thiabendazole: A benzimidazole compound used to treat parasitic infections, but with a different spectrum of activity.

This compound stands out due to its higher potency and broader spectrum of activity compared to some of these similar compounds .

生物活性

Albendazole oxide (ABZ-O) is a significant metabolite of albendazole (ABZ), an anthelmintic drug widely used for the treatment of parasitic infections. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and effects on various biological systems through case studies and research findings.

1. Pharmacokinetics and Metabolism

Albendazole is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of albendazole sulphoxide (ASOX) and subsequently to albendazole sulphone (ASON). The conversion pathways are illustrated below:

| Metabolite | Formation Pathway | Biological Activity |

|---|---|---|

| Albendazole | Parent compound | Anthelmintic activity |

| Albendazole Sulphoxide | Oxidation by CYP3A4 | Active metabolite with enhanced efficacy in CNS |

| Albendazole Sulphone | Further oxidation of ASOX | Inactive metabolite |

The enantioselective distribution of ASOX in cerebrospinal fluid (CSF) indicates that the (+)-ASOX enantiomer accumulates more than the (−)-ASOX, suggesting a significant role in the efficacy of ABZ against neurocysticercosis . The mean plasma/CSF ratios for (+)-ASOX and (−)-ASOX were found to be approximately 2.6 and 2.7, respectively, indicating that both enantiomers cross the blood-brain barrier but not in an enantioselective manner .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of β-tubulin polymerization. This disrupts microtubule formation, leading to impaired cellular functions in parasites. Additionally, recent studies have shown that ABZ-O induces oxidative stress in various organisms:

- Reactive Oxygen Species (ROS) Generation : ABZ-O has been shown to generate ROS, leading to oxidative damage in Giardia duodenalis and other pathogens. This oxidative stress results in DNA damage and apoptosis-like cell death .

- Cell Cycle Arrest : In susceptible Giardia clones, ABZ-O treatment caused cell cycle arrest at the G2/M phase, indicating its potential role in disrupting cellular proliferation .

3.1 Neurocysticercosis Treatment

A study involving patients with neurocysticercosis demonstrated that the concentration of (+)-ASOX in CSF was approximately 20 times higher than that of ASON, correlating with a high therapeutic efficacy against central nervous system infections . The elimination half-life for both ASOX enantiomers was found to be about 2.5 hours.

3.2 Oxidative Stress Induction

Research on rat hepatocytes indicated that ABZ-O induces significant oxidative stress, as evidenced by increased levels of thiobarbituric acid reactive substances (TBARS) and decreased antioxidant enzyme activities such as glutathione S-transferase . This oxidative insult was more pronounced compared to mebendazole (MBZ), suggesting a stronger effect on host tissues.

| Parameter | This compound | Mebendazole |

|---|---|---|

| TBARS Levels | Increased | Mild increase |

| Glutathione S-transferase | Decreased | No significant change |

| Nitric Oxide Levels | Increased | Unchanged |

4. Conclusion

This compound plays a crucial role in the pharmacological efficacy of albendazole, particularly in treating parasitic infections such as neurocysticercosis. Its ability to cross the blood-brain barrier and induce oxidative stress positions it as a potent agent against various pathogens. Future research should focus on elucidating its precise mechanisms of action and potential side effects in human subjects.

特性

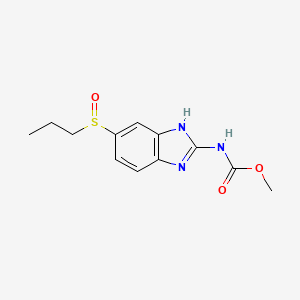

IUPAC Name |

methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTGHWHFYNYFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057768 | |

| Record name | Albendazole oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | albendazole S-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54029-12-8, 122063-20-1, 122063-21-2 | |

| Record name | (±)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albendazole oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Albendazole oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBENDAZOLE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39B52TV34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does albendazole sulfoxide exert its anthelmintic effects?

A1: [] Albendazole sulfoxide binds to β-tubulin, a protein crucial for microtubule formation in parasites. This binding disrupts microtubule polymerization, leading to impaired glucose uptake, reduced energy production, and ultimately, parasite death.

Q2: Is albendazole sulfoxide effective against all parasite species?

A2: [] While albendazole sulfoxide exhibits broad-spectrum activity, resistance has emerged in certain parasite species, particularly Haemonchus contortus in sheep and goats.

Q3: Are there differences in the efficacy of albendazole sulfoxide enantiomers?

A3: [] Yes, research indicates that (+)-(R)-albendazole sulfoxide is the more active enantiomer against Taenia solium. This finding suggests that using the (+)-(R) enantiomer alone could potentially enhance efficacy and reduce toxicity compared to racemic albendazole sulfoxide.

Q4: How is albendazole sulfoxide absorbed and metabolized in the body?

A4: [] Albendazole, administered orally, is poorly absorbed due to its low aqueous solubility. It undergoes rapid first-pass metabolism in the liver to albendazole sulfoxide, which is responsible for the systemic anthelmintic activity.

Q5: Does food intake affect albendazole sulfoxide absorption?

A5: [, ] Yes, a high-fat meal significantly increases the bioavailability of both albendazole and albendazole sulfoxide compared to a low-fat meal. This suggests that consuming albendazole with a fatty meal can enhance its therapeutic effect.

Q6: How are albendazole sulfoxide levels measured in biological samples?

A6: [, , , ] Various analytical methods, including high-performance liquid chromatography (HPLC) with UV or fluorescence detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nonaqueous capillary electrophoresis, have been developed and validated for quantifying albendazole sulfoxide in plasma, serum, cerebrospinal fluid, and tissues.

Q7: Can albendazole sulfoxide be detected in hydatid cyst fluid after treatment?

A7: [] Yes, studies have demonstrated the presence of albendazole sulfoxide in hydatid cyst fluid after albendazole administration, indicating its ability to penetrate the cyst and reach the target parasite.

Q8: Does albendazole sulfoxide interact with other drugs?

A8: [, ] Yes, dexamethasone, a corticosteroid, has been shown to decrease the elimination rate of albendazole sulfoxide, potentially increasing its plasma concentration and duration of action.

Q9: What are the mechanisms of resistance to albendazole sulfoxide?

A9: [] Resistance mechanisms involve mutations in the β-tubulin gene of the parasite, reducing the binding affinity of albendazole sulfoxide to its target.

Q10: What are the potential toxic effects of albendazole sulfoxide?

A10: [, ] While generally well-tolerated, albendazole sulfoxide can cause side effects such as elevated liver enzymes, alopecia (hair loss), and bone marrow suppression, particularly with prolonged use or high doses.

Q11: What are the challenges in formulating albendazole and albendazole sulfoxide?

A11: [] The low aqueous solubility of both compounds poses a significant challenge for formulation development, impacting their dissolution rate and bioavailability.

Q12: Are there strategies to improve the delivery of albendazole sulfoxide?

A12: [, ] Research is ongoing to develop novel drug delivery systems, such as solid lipid nanoparticles (SLNs), to enhance the solubility, permeability, and targeted delivery of albendazole sulfoxide, potentially improving its efficacy and safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。